Tsh2LG9nde

Description

Properties

CAS No. |

61660-30-8 |

|---|---|

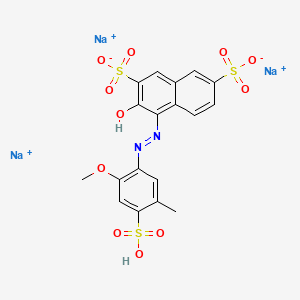

Molecular Formula |

C18H14N2Na3O11S3+ |

Molecular Weight |

599.5 g/mol |

IUPAC Name |

trisodium;3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C18H16N2O11S3.3Na/c1-9-5-13(14(31-2)8-15(9)33(25,26)27)19-20-17-12-4-3-11(32(22,23)24)6-10(12)7-16(18(17)21)34(28,29)30;;;/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-2 |

InChI Key |

ZXYKASULCMXCIO-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate involves several steps:

Diazotization: The process begins with the diazotization of an aromatic amine, typically using sodium nitrite and hydrochloric acid under cold conditions.

Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing electron-donating groups, such as methoxy and methyl groups, to form the azo compound.

Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonate groups, enhancing its solubility in water.

Neutralization: Finally, the sulfonated azo compound is neutralized with sodium hydroxide to form the trisodium salt.

Chemical Reactions Analysis

Trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate undergoes various chemical reactions:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of azo bonds and formation of smaller aromatic compounds.

Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

Scientific Research Applications

Trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate has several scientific research applications:

Chemistry: It is used as a pH indicator and in titrations due to its color-changing properties.

Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular components.

Medicine: It is used in diagnostic assays and as a marker in various biochemical tests.

Industry: The compound is widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The mechanism of action of trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate involves its ability to absorb light at specific wavelengths, resulting in its vivid color. The azo groups in the compound are responsible for its chromophoric properties. When used as a dye, the compound binds to the substrate through various interactions, including hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tsh2LG9nde is structurally and functionally analogous to other benzothiophene derivatives. Below is a comparative analysis based on molecular similarity, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison

Key Findings:

The methyl group in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid increases lipophilicity but reduces BBB permeability, highlighting a trade-off in drug design .

Synthetic Efficiency :

- This compound’s synthesis is more streamlined (24-hour reaction time) compared to methyl-substituted analogs, which require additional steps for introducing alkyl groups .

Toxicity and Drug Interactions :

- This compound’s CYP1A2 inhibition distinguishes it from analogs like 7-bromobenzo[b]thiophene-2-carboxylic acid, suggesting a unique risk profile in polypharmacy scenarios .

Critical Analysis of Evidence

- Strengths: Data from CAS No. 7312-10-9 provide robust structural and synthetic details, enabling direct comparisons with analogs .

- Limitations : Toxicity data for this compound and its analogs are sparse, necessitating further preclinical studies.

Q & A

Q. What ethical guidelines govern the use of proprietary data in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.